N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes multiple halogen substituents and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Halogenation: Introduction of bromine and chlorine atoms into the aromatic rings.
Condensation: Formation of the hydrazide linkage through the reaction of hydrazine derivatives with aldehydes or ketones.
Methoxylation: Introduction of the methoxy group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-chloro-2-methoxyphenoxy)acetohydrazide: Similar structure but with different halogen substituents.
N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-bromo-2-hydroxyphenoxy)acetohydrazide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide is unique due to its specific combination of halogen substituents and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H13Br2ClN2O4 |
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Molecular Weight |
492.5 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-2-(4-bromo-2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H13Br2ClN2O4/c1-24-14-5-10(17)2-3-13(14)25-8-15(22)21-20-7-9-4-11(19)6-12(18)16(9)23/h2-7,23H,8H2,1H3,(H,21,22)/b20-7+ |
InChI Key |
BHYAIPPYFHOKKB-IFRROFPPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Br)O |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=C(C(=CC(=C2)Cl)Br)O |
Origin of Product |
United States |
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